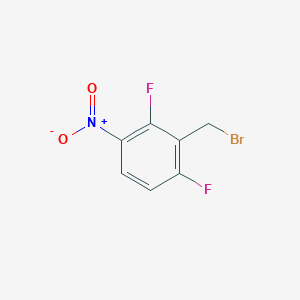

Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro-

Übersicht

Beschreibung

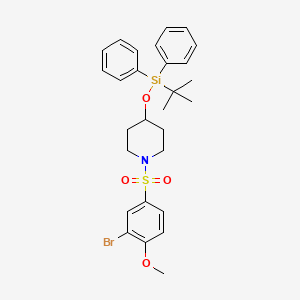

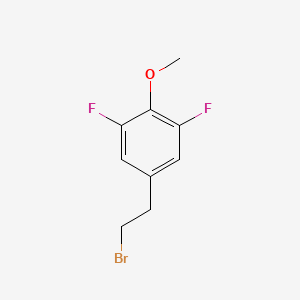

Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon with a chemical formula C6H6 . This molecule also has bromomethyl, difluoro, and nitro functional groups attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be expected to have a benzene ring at its core, with the bromomethyl, difluoro, and nitro groups attached at the 2, 1, and 3 positions respectively . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis

Benzene compounds typically undergo electrophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the halogen can substantially enhance the rate of substitution .Physical And Chemical Properties Analysis

Benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .Wissenschaftliche Forschungsanwendungen

Application 1: Fabrication of Benzene-Linked Porous Polymers for Selective CO2 Capture

- Specific Scientific Field : Environmental Sciences and Chemistry .

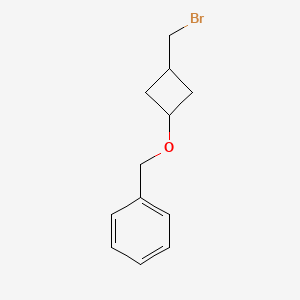

- Summary of the Application : The research focuses on the fabrication of benzene rings containing porous polymer materials (B-PPMs) via a facile condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis (bromomethyl)benzene . These B-PPMs are used for the separation of CO2 from mixed gases .

- Methods of Application or Experimental Procedures : The B-PPMs are synthesized via a condensation reaction of two inexpensive monomers. The B-PPMs are verified to have accessible surface areas, large pore volumes, and appreciate pore sizes via a series of characterizations .

- Results or Outcomes : The B-PPM-2 exhibits the best CO2 adsorption amount of 67 cm3·g−1 at 273 K and 1 bar, while the CO2/N2 selectivity can reach 64.5 and 51.9 at 273 K and 298 K, respectively . Furthermore, the adsorbent B-PPM-2 can be completely regenerated after five cycles of breakthrough experiments under mild conditions .

Application 2: Synthesis of Lactone Derivatives

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : (2-Bromoethyl)benzene is used as a reactant to synthesize lactone derivatives .

- Methods of Application or Experimental Procedures : The synthesis involves a Sn-catalyzed double carbonylation reaction .

- Results or Outcomes : The outcome of this reaction is the formation of lactone derivatives .

Application 3: Synthesis of α-Iminocarboxamides

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : (2-Bromoethyl)benzene is used as a reactant to synthesize α-iminocarboxamides .

- Methods of Application or Experimental Procedures : The synthesis involves a one-pot, three-component coupling reaction of aryl isocyanide and aryl isocyanate in the presence of SmI2 .

- Results or Outcomes : The outcome of this reaction is the formation of α-iminocarboxamides .

Application 4: Synthesis of Benzyl Bromide

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : (2-Bromoethyl)benzene is used as a reactant to synthesize benzyl bromide .

- Methods of Application or Experimental Procedures : The synthesis involves the bromination of toluene under conditions suitable for a free radical halogenation .

- Results or Outcomes : The outcome of this reaction is the formation of benzyl bromide .

Application 5: Synthesis of α-Iminocarboxamides

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : (2-Bromoethyl)benzene is used as a reactant to synthesize α-iminocarboxamides .

- Methods of Application or Experimental Procedures : The synthesis involves a one-pot, three-component coupling reaction of aryl isocyanide and aryl isocyanate in the presence of SmI2 .

- Results or Outcomes : The outcome of this reaction is the formation of α-iminocarboxamides .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1,3-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENWYBOBVSNBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1381155.png)

![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)